molecular formula C10H7NOS2 B7764880 5-Benzylidenerhodanine

5-Benzylidenerhodanine

Cat. No.: B7764880
M. Wt: 221.3 g/mol
InChI Key: OONWCXLYKDWKOU-VURMDHGXSA-N
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Description

5-Benzylidenerhodanine is a chemical compound belonging to the rhodanine family, characterized by the presence of a benzylidene group attached to the rhodanine core. Rhodanines are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The compound has shown promise in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Benzylidenerhodanine can be synthesized through the Knoevenagel condensation reaction between rhodanine and benzaldehyde. This reaction is typically catalyzed by a basic functionalized ionic liquid, such as 1-butyl-3-methyl imidazolium hydroxide ([bmim][OH]), in water. The reaction proceeds smoothly at room temperature, yielding the desired product in high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes, such as the Knoevenagel condensation, under optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as aqueous media and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Benzylidenerhodanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-benzylidenerhodanine involves its interaction with specific molecular targets and pathways. For instance, its inhibitory activity against acetylcholinesterase is attributed to its ability to bind to the enzyme’s active site, preventing the breakdown of acetylcholine. Similarly, its antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis by inhibiting enzymes like MurD ligase .

Comparison with Similar Compounds

Uniqueness: 5-Benzylidenerhodanine stands out due to its broad spectrum of biological activities and its versatility in chemical synthesis. Its unique structure allows for diverse modifications, making it a valuable compound in drug discovery and materials science .

Properties

IUPAC Name

(5Z)-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONWCXLYKDWKOU-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801034220
Record name 5-(Phenylmethylene)-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3806-42-6
Record name Rhodanine, 5-benzylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003806426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Phenylmethylene)-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801034220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BENZYLIDENERHODANINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Benzylidenerhodanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL967B8SHG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzylidenerhodanine

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